Antibacterial agent 123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 123 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 123 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous quality control measures to maintain consistency and efficacy. The raw materials are sourced from reliable suppliers, and the entire production process is monitored to minimize impurities and ensure compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Antibacterial agent 123 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can alter its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 123 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the pathways involved in bacterial resistance.
Medicine: In clinical settings, this compound is tested for its efficacy in treating various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: The compound is incorporated into various products, such as disinfectants and coatings, to enhance their antibacterial properties.
Wirkmechanismus
The mechanism of action of Antibacterial agent 123 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the cell wall, leading to cell lysis and death. The compound also disrupts bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins. This dual mechanism makes it highly effective against a broad range of bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Like Antibacterial agent 123, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome.
Ciprofloxacin: It targets bacterial DNA gyrase, a different mechanism compared to this compound.
Uniqueness
This compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it less likely for bacteria to develop resistance compared to compounds with a single target. Additionally, its broad-spectrum activity and efficacy against drug-resistant strains highlight its potential as a valuable antibacterial agent in both clinical and industrial applications.
Eigenschaften
Molekularformel |
C17H8F9N3O |
---|---|
Molekulargewicht |
441.25 g/mol |
IUPAC-Name |
2,7-bis(trifluoromethyl)-5-[[5-(trifluoromethyl)pyridin-2-yl]amino]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H8F9N3O/c18-15(19,20)7-1-2-13(27-6-7)29-10-4-8(16(21,22)23)3-9-14(10)11(30)5-12(28-9)17(24,25)26/h1-6H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
RYODTJWRFFACTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)NC2=CC(=CC3=C2C(=O)C=C(N3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.